2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1426921-31-4
VCID: VC2713811
InChI: InChI=1S/C17H22BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(13(9-14)10-19)20-11-12-5-6-12/h7-9,12H,5-6,11H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)C#N
Molecular Formula: C17H22BNO3
Molecular Weight: 299.2 g/mol

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS No.: 1426921-31-4

Cat. No.: VC2713811

Molecular Formula: C17H22BNO3

Molecular Weight: 299.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile - 1426921-31-4

CAS No. 1426921-31-4
Molecular Formula C17H22BNO3
Molecular Weight 299.2 g/mol
IUPAC Name 2-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Standard InChI InChI=1S/C17H22BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(13(9-14)10-19)20-11-12-5-6-12/h7-9,12H,5-6,11H2,1-4H3
Standard InChI Key ZBKIOWHNXJEJTM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)C#N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)C#N

Chemical Structure and Properties

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile contains a benzene ring with three key functional groups: a cyclopropylmethoxy group at the ortho position, a pinacol boronate ester at the meta position, and a nitrile group at the other ortho position. This arrangement creates a molecule with multiple reactive sites that can participate in various chemical transformations. The cyclopropyl ring provides unique structural characteristics due to its strained three-membered ring system, while the pinacol boronate serves as an activating group for cross-coupling reactions. The nitrile functionality offers additional synthetic versatility as it can be transformed into numerous other functional groups such as amines, amides, and carboxylic acids.

The molecular structure of this compound enables it to function as a building block in the synthesis of more complex molecules. Its rigid framework combined with the specific arrangement of functional groups creates a unique chemical environment that influences its reactivity patterns and potential applications. The presence of the boronic acid ester particularly enhances its utility in carbon-carbon bond-forming reactions that are essential in modern synthetic methodology.

Basic Chemical Properties

Table 1 summarizes the fundamental chemical properties of 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile:

PropertyValue
CAS Number1426921-31-4
Molecular FormulaC17H22BNO3
Molecular Weight299.2 g/mol
IUPAC Name2-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
InChIInChI=1S/C17H22BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(13(9-14)10-19)20-11-12-5-6-12/h7-9,12H,5-6,11H2,1-4H3
InChI KeyZBKIOWHNXJEJTM-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)C#N

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Physical Properties

The physical properties of this compound are critical for understanding its behavior in laboratory and industrial settings. Based on available safety data and structural information, the following physical properties can be established:

PropertyDescription
Physical StateSolid at room temperature
Chemical StabilityStable under recommended temperatures and pressures
Air SensitivityClassified as air-sensitive; requires storage under inert conditions
ReactivityIncompatible with strong oxidizing agents
Hazardous Decomposition ProductsCarbon oxides, Boron oxides, Nitrogen oxides

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Synthesis Methods

The synthesis of 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves sophisticated organic chemistry techniques that introduce the key functional groups in a controlled manner.

General Synthetic Approach

Applications in Organic Chemistry

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile serves as a versatile intermediate in organic synthesis, with applications spanning various areas of chemical research and development.

Cross-Coupling Reactions

The compound's primary utility lies in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is widely employed for forming carbon-carbon bonds in complex molecule synthesis. In these reactions, the boronic acid ester moiety serves as a nucleophilic coupling partner that can react with various electrophiles, such as aryl halides or triflates, in the presence of a palladium catalyst and base.

The specific position of the boronic acid ester in this compound, para to the nitrile group, creates an electronic environment that can influence the reactivity and selectivity of coupling reactions. This makes the compound particularly valuable for the construction of specifically substituted aromatic systems that might be challenging to access through other synthetic routes.

Pharmaceutical and Materials Science Applications

This compound is useful in the synthesis of complex molecules, including pharmaceuticals and materials with specialized properties. The presence of multiple functional groups provides various handles for further chemical elaboration, enabling the construction of diverse molecular architectures. In pharmaceutical development, such intermediates can contribute to the synthesis of potential drug candidates with specific structural features required for biological activity.

Exposure RoutePotential Effects
Skin ContactMay cause inflammation characterized by itching, scaling, reddening, blistering, pain, or dryness
Eye ContactMay result in redness, pain, or severe eye damage
InhalationMay cause irritation of the lungs and respiratory system
OverexposureCould potentially result in serious illness or death

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Emergency Response

In case of accidental exposure or incidents involving this compound, prompt action is essential:

ScenarioRecommended Action
Skin ContactWash with plenty of water; remove contaminated clothing
Eye ContactRinse cautiously with water for several minutes; remove contact lenses if present and continue rinsing
InhalationRemove person to fresh air and keep comfortable for breathing
IngestionRinse mouth; do not induce vomiting unless directed by medical personnel

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Comparison with Related Compounds

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile belongs to a family of structurally related compounds that share similar functional groups but differ in their core structure or substitution patterns.

Structurally Related Compounds

Several compounds with structural similarity have been identified:

CompoundCAS NumberMolecular FormulaKey Structural Difference
2-(Cyclopropylmethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile2377609-55-5C17H21BFNO3Contains an additional fluorine atom
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine947191-69-7C15H22BNO3Contains a pyridine core instead of a benzene core
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile172732-52-4C10H10BNO2Contains a different boronic ester and lacks the cyclopropylmethoxy group
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile171364-82-2C13H16BNO2Has the nitrile and boronate groups in para position and lacks the cyclopropylmethoxy group

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Reactivity Comparisons

The structural differences between these related compounds can significantly impact their chemical reactivity and potential applications. For instance, the fluorinated variant likely exhibits different electronic properties that might alter its behavior in coupling reactions. The pyridine-based analog contains a nitrogen atom in the aromatic ring, which changes the electron distribution and can influence both its reactivity and coordination properties with metals .

The position of functional groups also plays a crucial role in determining reactivity patterns. In 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, the para arrangement of the nitrile and boronate groups creates a different electronic environment compared to the meta arrangement in our target compound .

These structural variations provide chemists with a toolkit of related compounds that can be selected based on the specific requirements of a particular synthetic route or application. The choice between these compounds might depend on factors such as desired coupling selectivity, solubility requirements, or specific electronic properties needed for the final product.

Future Research Directions

The versatility of 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile suggests several promising areas for future investigation and application.

Synthetic Methodology Development

Further research could focus on developing more efficient and selective methods for synthesizing this compound and its derivatives. This might include exploring green chemistry approaches that reduce waste and energy consumption, or developing catalytic systems that enable more selective transformations. Additionally, investigating one-pot multi-step processes could streamline the synthesis and make these valuable intermediates more accessible to researchers.

Medicinal Chemistry Applications

The structural features of this compound make it a potentially valuable building block for constructing biologically active molecules. Future research might explore its utility in the synthesis of novel pharmaceutical candidates targeting specific diseases or biological pathways. The cyclopropylmethoxy group, in particular, could provide interesting conformational constraints that might influence binding interactions with biological targets.

Materials Science Applications

Exploring the incorporation of this compound or its derivatives into functional materials could lead to new materials with unique properties. The boronic acid ester functionality could serve as a point for cross-linking in polymer chemistry, while the nitrile group might contribute to electronic properties in semiconductor materials or sensors.

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